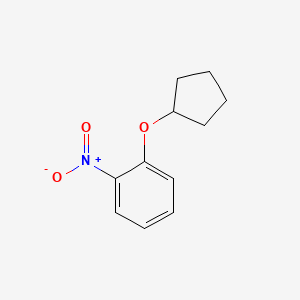
1-(Cyclopentyloxy)-2-nitrobenzene
Numéro de catalogue B3035044
Poids moléculaire: 207.23 g/mol
Clé InChI: ZFXCQLIFNOHBFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04153446
Procedure details


2-Nitrophenol (83.5 g, 0.60 mole), cyclopentyl bromide (98.0 g, 0.66 mole), anhydrous potassium carbonate (82.9 g, 0.60 mole) and dry acetone (600 cc) were refluxed for 72 hrs., and filtered to remove the potassium bromide. The residue was washed with acetone and the solvent was removed by rotary evaporation. The residue was partitioned between 200 cc of dichloromethane and water. The dichloromethane layer was washed with 200 cc of 10% potassium hydroxide, separated and the solvent was removed by rotary evaporation. The crude product was fractionally distilled at 144°-146° C. at 1.0 mm. Hg to yield 58.2 g of product (46.8%).



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[CH:11]1(Br)[CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:11]1([O:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
83.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
98 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)Br
|
|
Name
|
|
|
Quantity
|
82.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
, and filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the potassium bromide
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between 200 cc of dichloromethane and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The dichloromethane layer was washed with 200 cc of 10% potassium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by rotary evaporation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was fractionally distilled at 144°-146° C. at 1.0 mm. Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.2 g | |
| YIELD: PERCENTYIELD | 46.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

